molecular formula C10H11N3O2 B7844567 3-Isopropyl-[1,2,4]triazolo[4,3-A]pyridine-8-carboxylic acid

3-Isopropyl-[1,2,4]triazolo[4,3-A]pyridine-8-carboxylic acid

Cat. No.: B7844567
M. Wt: 205.21 g/mol
InChI Key: JULUJHNRZIJSEB-UHFFFAOYSA-N
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Description

3-Isopropyl-[1,2,4]triazolo[4,3-A]pyridine-8-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, with an isopropyl group at the 3-position and a carboxylic acid group at the 8-position. The compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-[1,2,4]triazolo[4,3-A]pyridine-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of hydrazine derivatives and pyridine carboxylic acids. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-[1,2,4]triazolo[4,3-A]pyridine-8-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyridine derivatives, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of 3-Isopropyl-[1,2,4]triazolo[4,3-A]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isopropyl-[1,2,4]triazolo[4,3-A]pyridine-8-carboxylic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets or alter its pharmacokinetic properties compared to similar compounds .

Properties

IUPAC Name

3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-6(2)8-11-12-9-7(10(14)15)4-3-5-13(8)9/h3-6H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULUJHNRZIJSEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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